molecular formula C15H14FN3 B1373180 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1183150-96-0

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No. B1373180
M. Wt: 255.29 g/mol
InChI Key: UADBSPMSBXBNFZ-UHFFFAOYSA-N
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Description

The compound “2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” has a similar structure . It has a molecular weight of 256.28 and is a powder at room temperature . Another related compound is “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” with a molecular weight of 242.25 .


Molecular Structure Analysis

The structure of a related compound, “(S)-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine”, includes a total of 35 bonds. There are 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The related compound “2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” is a powder at room temperature . Another related compound, “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol”, also is a powder .

Scientific Research Applications

Synthesis and Pharmacological Screening

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline and its derivatives are involved in the synthesis of various compounds with pharmacological activities. For instance, a study synthesized derivatives of 7-chloro-6-fluoro-1,3-benzothiazole, structurally similar to the compound , and screened them for antimicrobial and antioxidant activities, demonstrating their potential in drug development (Raparla et al., 2013).

Imaging Applications in Alzheimer's Disease

Compounds structurally related to 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline, like radiofluoro-pegylated phenylbenzoxazole derivatives, have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). This highlights their potential application in the diagnosis and study of neurodegenerative diseases (Cui et al., 2012).

Antimicrobial Activity

Research on fluorobenzamides containing thiazole, which are structurally related to the compound, demonstrated their potential antimicrobial activity. This further indicates the utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Application in Molecular Aggregation and Fluorescence Studies

Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, which share similarities with the compound , have demonstrated interesting fluorescence effects in aqueous solutions. Such properties could be significant in the study of molecular aggregation and fluorescence in various applications (Matwijczuk et al., 2018).

Potential in Receptor Imaging

Research into compounds structurally related to 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline has been conducted for the development of radioligands for imaging brain receptors, like metabotropic glutamate subtype-5 receptors (mGluR5s) in positron emission tomography (PET) studies. This suggests their role in the advancement of neuroimaging techniques (Siméon et al., 2007).

Application in Antitumor Research

Compounds containing benzimidazole and quinazoline hybrids, structurally related to the subject compound, have been synthesized and shown significant inhibition against various cancer cell lines, indicating their potential in antitumor research (Sharma et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for the related compounds “2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” and “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” can be found at the provided links .

properties

IUPAC Name

5-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-9-3-4-10(7-12(9)17)15-18-13-8-11(16)5-6-14(13)19(15)2/h3-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBSPMSBXBNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
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5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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